N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-derived acetamide featuring a 6-oxopyridazinone core substituted with a 4-fluorophenyl group at position 3 and an acetamide side chain linked to a 2,4-difluorophenyl moiety. The fluorine substitutions at both phenyl groups likely enhance metabolic stability and lipophilicity, making it a candidate for further pharmacological exploration .
Properties
Molecular Formula |
C18H12F3N3O2 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C18H12F3N3O2/c19-12-3-1-11(2-4-12)15-7-8-18(26)24(23-15)10-17(25)22-16-6-5-13(20)9-14(16)21/h1-9H,10H2,(H,22,25) |
InChI Key |
XSHGVJQNEZAZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core One common method involves the reaction of 2,4-difluoroaniline with ethyl acetoacetate under acidic conditions to form an intermediate, which is then cyclized to produce the pyridazinone ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nature of the substituents introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
One of the prominent applications of this compound is its potential as an antiviral agent. Research has indicated that derivatives of pyridazinones, which include the target compound, exhibit significant activity against viruses, including HIV. The mechanism by which these compounds exert their antiviral effects often involves inhibition of viral replication or interference with viral entry into host cells .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that certain pyridazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. This is attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival .
In Vitro and In Vivo Studies
Numerous studies have assessed the biological activity of N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide through both in vitro and in vivo models. For example:
- In Vitro Studies : These studies typically involve testing the compound against various cancer cell lines and viral strains to determine its efficacy and mechanism of action.
- In Vivo Studies : Animal models are used to evaluate the pharmacokinetics, toxicity, and therapeutic potential of the compound in a living organism .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the chemical structure can significantly influence its biological activity. For instance, variations in substituents on the phenyl rings or alterations to the pyridazine moiety can enhance selectivity and potency against specific targets .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Demonstrated effective inhibition of HIV replication in cell cultures. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with minimal toxicity to normal cells. |
| Study 3 | SAR Analysis | Identified key structural features that enhance activity against specific cancer types. |
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact pathways involved may vary depending on the specific target and context of use.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound shares a pyridazinone-acetamide scaffold with several analogs in the evidence. Key comparisons include:
Key Observations :
- The target lacks the piperazine moiety seen in 6g and 6c, which are known to enhance solubility and receptor-binding interactions in antipyrine hybrids .
Representative Data :
- 6g () : Yield 42%, purified via DCM-MeOH gradient elution. IR peaks at 1662 cm⁻¹ (C=O) .
- 8a () : Yield 10%, synthesized using acetyl chloride. MS confirmed molecular weight .
- 6c () : Yield 63%, melting point 174–176°C, IR C=O peaks at 1711, 1665, and 1642 cm⁻¹ .
The target’s synthesis would likely follow similar protocols, with fluorinated anilines and pyridazinone precursors. Lower yields in analogs like 8a highlight challenges in coupling sterically hindered substrates .
Pharmacological and Physicochemical Properties
While direct data for the target are unavailable, inferences can be drawn from analogs:
- Fluorine Effects: The 4-fluorophenyl group on the pyridazinone core may enhance electron-withdrawing effects, stabilizing the ring system compared to non-fluorinated analogs like 6h () .
- Lipophilicity : The 2,4-difluorophenyl group likely increases logP compared to 4-hydroxyphenyl substituents in ’s compound 10 (logP = 3.2) .
- Biological Activity: Pyridazinone-acetamides in and show acetylcholinesterase inhibition (e.g., compound 9, IC₅₀ = 1.2 µM) and antifungal activity, suggesting the target may share similar mechanisms .
Challenges and Opportunities
Biological Activity
N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which includes a pyridazine moiety substituted with fluorinated phenyl groups. The synthesis typically involves multi-step organic reactions that incorporate various reagents to ensure the formation of the desired acetamide derivative.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. The biological evaluation often employs in vitro assays to assess its efficacy against various cancer cell lines.
Table 1: Anticancer Activity Data
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound has a moderate to high level of activity against these cancer types.
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific signaling pathways related to cell proliferation and survival. Molecular docking studies have indicated that it may interact with key proteins involved in cancer progression, thereby disrupting their function.
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence of antiviral activity against certain viral strains. The compound has shown effectiveness in preliminary studies aimed at inhibiting viral replication.
Table 2: Antiviral Activity Data
These findings highlight the dual potential of this compound as both an anticancer and antiviral agent.
Study on Anticancer Efficacy
A recent study conducted on the efficacy of this compound involved treating HCT116 cells with varying concentrations over a period of 72 hours. The results indicated a dose-dependent response where higher concentrations led to increased cell death.
"The compound demonstrated significant cytotoxicity against HCT116 cells, supporting its potential as a therapeutic agent in colorectal cancer."
Study on Antiviral Properties
In another study focusing on antiviral effects, this compound was tested against HIV-infected cell lines. The results showed a notable reduction in viral load, suggesting that the compound could inhibit viral replication effectively.
"Our findings indicate that this compound could be a viable candidate for further development as an antiviral therapy."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
